8-ethylsulfanyl-7H-purin-6-amine
Description
8-Ethylsulfanyl-7H-purin-6-amine is a purine derivative characterized by an ethylsulfanyl (-S-C₂H₅) substituent at the 8-position of the purine scaffold. The ethylsulfanyl group introduces both steric bulk and electronic effects (via sulfur’s lone pairs), influencing reactivity, solubility, and interactions with biological targets .
Properties
CAS No. |
500337-60-0 |
|---|---|
Molecular Formula |
C7H9N5S |
Molecular Weight |
195.25g/mol |
IUPAC Name |
8-ethylsulfanyl-7H-purin-6-amine |
InChI |
InChI=1S/C7H9N5S/c1-2-13-7-11-4-5(8)9-3-10-6(4)12-7/h3H,2H2,1H3,(H3,8,9,10,11,12) |
InChI Key |
FNMFXSWZSLQSKP-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=NC=NC(=C2N1)N |
Canonical SMILES |
CCSC1=NC2=NC=NC(=C2N1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Modifications
Purine derivatives with substitutions at the 6-, 8-, or 9-positions exhibit diverse physicochemical and biological behaviors. Below is a detailed comparison of 8-ethylsulfanyl-7H-purin-6-amine with analogous compounds:
Key Differences :
- The ethylsulfanyl group balances steric bulk and electronic effects, whereas the allylsulfanyl group (in ) offers greater reactivity for further functionalization.
- Chlorophenyl derivatives (e.g., ) exhibit higher molecular weights and lipophilicity, which may improve target binding but reduce solubility.
Physicochemical Properties
- Lipophilicity : Ethylsulfanyl (logP ~1.5–2.0) is less lipophilic than chlorophenyl (logP ~3.0) but more than methyl (logP ~0.5). This affects membrane permeability and bioavailability.
- Solubility : Methyl and ethylsulfanyl derivatives are more water-soluble than arylthio analogs, critical for drug formulation .
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